molecular formula C39H72O17 B11933382 Benzyl-PEG16-alcohol

Benzyl-PEG16-alcohol

Cat. No.: B11933382
M. Wt: 813.0 g/mol
InChI Key: DGHAGILTOMVABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG16-alcohol is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is a heterobifunctional PEG linker, which means it has two different functional groups at each end of the PEG chain. This compound is often used in the synthesis of various chemical and biological molecules due to its ability to improve solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG16-alcohol can be synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain. One common method involves the reaction of benzyl chloride with PEG under basic conditions to form the benzyl-PEG intermediate. This intermediate is then further reacted with ethylene oxide to extend the PEG chain to the desired length .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG16-alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to form the corresponding alkane.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzyl-PEG16-aldehyde or Benzyl-PEG16-carboxylic acid.

    Reduction: Benzyl-PEG16-alkane.

    Substitution: Various substituted benzyl-PEG16 derivatives.

Scientific Research Applications

Benzyl-PEG16-alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the production of cosmetics, coatings, and adhesives due to its ability to improve the properties of the final products

Mechanism of Action

The mechanism of action of Benzyl-PEG16-alcohol involves its ability to interact with various molecular targets through its functional groups. The benzyl group can engage in hydrophobic interactions, while the PEG chain can form hydrogen bonds and improve solubility. These interactions can enhance the stability and bioavailability of the compounds it is attached to .

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler compound with a single benzyl group and an alcohol group.

    PEG derivatives: Various PEG derivatives with different functional groups at the ends of the PEG chain

Uniqueness

Benzyl-PEG16-alcohol is unique due to its combination of a benzyl group and a long PEG chain, which provides both hydrophobic and hydrophilic properties. This makes it particularly useful in applications where solubility and stability are critical.

Properties

Molecular Formula

C39H72O17

Molecular Weight

813.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C39H72O17/c40-6-7-41-8-9-42-10-11-43-12-13-44-14-15-45-16-17-46-18-19-47-20-21-48-22-23-49-24-25-50-26-27-51-28-29-52-30-31-53-32-33-54-34-35-55-36-37-56-38-39-4-2-1-3-5-39/h1-5,40H,6-38H2

InChI Key

DGHAGILTOMVABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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